molecular formula C21H20FN3O2 B2718673 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide CAS No. 1144483-33-9

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B2718673
CAS No.: 1144483-33-9
M. Wt: 365.408
InChI Key: GJRJFWLCLVDLTN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a fluorophenyl group, an indole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the indole moiety with the fluorophenyl-pyrrolidine intermediate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in protein active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring can provide structural rigidity and influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Fluvastatin: A synthetic HMG-CoA reductase inhibitor with a similar indole moiety.

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    1-(4-Fluorobenzyl)-1H-indole: A compound with a similar indole and fluorophenyl structure.

Uniqueness

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is unique due to its combination of a fluorophenyl group, an indole moiety, and a pyrrolidine ring

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-16-5-7-17(8-6-16)25-13-15(11-20(25)26)21(27)23-10-9-14-12-24-19-4-2-1-3-18(14)19/h1-8,12,15,24H,9-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRJFWLCLVDLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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